Dibutyltin dilaurate
Description
Structure
2D Structure
Properties
IUPAC Name |
[dibutyl(dodecanoyloxy)stannyl] dodecanoate | |
|---|---|---|
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InChI |
InChI=1S/2C12H24O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |
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InChI Key |
UKLDJPRMSDWDSL-UHFFFAOYSA-L | |
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Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC | |
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Molecular Formula |
C32H64O4Sn, Array | |
| Record name | DIBUTYLTIN DILAURATE | |
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DSSTOX Substance ID |
DTXSID6024961 | |
| Record name | Dibutyltin dilaurate | |
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Molecular Weight |
631.6 g/mol | |
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Physical Description |
Dibutyltin dilaurate is a clear yellow viscous liquid. (NTP, 1992), Liquid, Soft solid or yellow liquid; mp = 22-24 deg C; [Merck Index] Yellow oily liquid or waxy solid; [ICSC] Yellow viscous liquid; [MSDSonline], YELLOW OILY LIQUID OR WAXY CRYSTALS. | |
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| Record name | Dodecanoic acid, 1,1'-(dibutylstannylene) ester | |
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Boiling Point |
205 °C at 1.3 kPa (to convert kPa to mm Hg, multiply by 7.5), at 1.3kPa: 205 °C | |
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Flash Point |
446 °F (NTP, 1992), 455 °F (open cup), 191 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Practically insol in methanol; sol in petroleum ether, benzene, acetone, ether, carbon tetrachloride, organic esters, In water, 3 ppm @ room temperature., Solubility in water: none | |
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Density |
1.066 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.05 g/cu cm @ 20 °C, Density (at 20 °C): 1.05 g/cm³ | |
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Vapor Density |
21.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 21.8 (Air = 1) | |
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Vapor Pressure |
negligible | |
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Color/Form |
Soft crystals or yellow liquid, Oily liquid | |
CAS No. |
77-58-7 | |
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Melting Point |
72 to 75 °F (NTP, 1992), 22-24 °C | |
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Synthetic Methodologies and Mechanistic Investigations of Dibutyltin Dilaurate
Established Synthetic Routes for Dibutyltin (B87310) Dilaurate Production
The synthesis of dibutyltin dilaurate typically involves the reaction of a dibutyltin precursor with lauric acid or a laurate salt. Two primary routes are commonly employed: synthesis from dibutyltin dichloride and synthesis from dibutyltin oxide.
Synthesis from Dibutyltin Dichloride and Lauric Acid/Laurate Salt
One method for synthesizing this compound involves the reaction between dibutyltin dichloride and lauric acid in the presence of a base, such as sodium ethoxide google.com. This route can utilize ethanol (B145695) as a solvent google.compatsnap.com. The reaction typically involves adding lauric acid, dibutyltin dichloride, and ethanol to a reactor, followed by heating and stirring. A solution of sodium ethoxide in ethanol is then added dropwise when the temperature reaches 50-60°C google.compatsnap.com. After the addition is complete, the temperature is maintained, and the ethanol solvent is evaporated under vacuum google.compatsnap.com. This method offers an advantage by omitting the hydrolysis step of dibutyltin dichloride in a caustic soda solution, thereby reducing the production of toxic dust and wastewater google.compatsnap.com.
Alternatively, this compound can be produced from dibutyltin chloride and sodium laurate emerald.com.
Synthesis from Dibutyltin Oxide and Lauric Acid
Another established synthetic route for this compound is the reaction between dibutyltin oxide and lauric acid atamanchemicals.compatsnap.com. This method often involves a dehydration condensation reaction google.comgoogle.com. The process can include stirring a solid mixture of lauric acid and dibutyltin oxide at a moderate temperature (e.g., 20-30°C) to form a liquid mixture, which is then heated and subjected to a reflux reaction patsnap.com. Temperatures of 60-70°C for 2-3 hours have been reported for the reflux reaction patsnap.com. After reflux, the mixture is cooled, and the organic phase containing this compound is collected patsnap.com. This method is described as simple, requiring lower equipment demands, and being efficient and environmentally friendly, with the obtained product having no solvent or catalyst residues patsnap.com.
Optimization of Reaction Conditions (Temperature, Solvent) for Enhanced Synthesis Efficiency
Optimization of reaction conditions, such as temperature and solvent, plays a crucial role in enhancing the synthesis efficiency of this compound. Research has investigated the synthesis of DBTDL using both dibutyltin dichloride and dibutyltin oxide at different temperatures and with various solvents . When using dibutyltin dichloride, tetrahydrofuran (B95107) (THF) at ambient temperature has shown high efficiency . For the synthesis from dibutyltin oxide, toluene (B28343) at reflux temperature has been found to provide excellent efficiency .
Specific examples of reaction conditions reported include:
Synthesis from lauric acid and dibutyltin oxide stirred at 25°C, followed by heating to 65°C and refluxing for 2.5 hours, resulting in a yield of 97.2% chemicalbook.com.
Synthesis from lauric acid and dibutyltin oxide stirred at 20°C, followed by heating to 60°C and refluxing for 2 hours patsnap.com.
Synthesis from lauric acid and dibutyltin dichloride in ethanol at 50-60°C with dropwise addition of sodium ethoxide-ethanol solution google.compatsnap.com.
Synthesis from lauric acid and dibutyltin dichloride in benzene (B151609) at 30-35°C with dropwise addition of triethylamine (B128534) or tripropylamine (B89841) google.com.
These studies highlight the impact of solvent and temperature on reaction efficiency and yield.
Advanced Spectroscopic and Chromatographic Characterization of Synthesized this compound
Characterization of synthesized this compound is essential to confirm its structure, purity, and properties. Advanced spectroscopic and chromatographic techniques are commonly employed for this purpose.
Infrared Spectroscopy (IR) for Structural Elucidation and Reaction Monitoring
Infrared (IR) spectroscopy is a valuable tool for the structural elucidation of this compound and for monitoring the progress of its synthesis. FT-IR spectroscopy can be used to analyze DBTDL-catalyzed materials mdpi.com. Measurements are typically performed over a specific wavenumber range (e.g., 4000–600 cm⁻¹) with a defined resolution and number of scans mdpi.com. Liquid samples can be analyzed in transmission mode, while solid films may be analyzed using reflection mode with an ATR accessory mdpi.com. IR spectroscopy has been successfully used to monitor the two-step synthesis catalyzed with this compound mdpi.com. It can confirm the presence of key functional groups and track the disappearance of reactants or appearance of products during the reaction asianpubs.orgccsenet.org. The experimental IR spectra of DBTDL have shown that the molecule adopts an asymmetrically chelated conformation in solution researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is a powerful technique for confirming the molecular structure of synthesized this compound. NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Analysis of ¹H-NMR and ¹³C-NMR spectra allows for the identification and assignment of specific peaks corresponding to the butyl groups and the laurate moieties, thereby confirming the successful formation of DBTDL nih.gov. NMR spectroscopy has been used to evaluate the synthesized monomers and confirm their desired molecular structure mdpi.com. Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆ rsc.orgdoi.orgwiley-vch.de. Chemical shifts are reported in parts per million (δ) relative to a standard reference doi.org.
NMR spectroscopic data for related organotin compounds and polyurethanes synthesized using DBTDL as a catalyst illustrate the type of information obtained, showing characteristic peaks for different proton and carbon environments rsc.orgdoi.orgwiley-vch.de.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the determination of the purity and compositional analysis of this compound. GC-MS can be used to identify and quantify dibutyltin compounds in various matrices. shimadzu.comanalytice.comanalytice.com For instance, GC-MS has been applied to analyze dibutyltin compounds in polyvinyl chloride (PVC) resins and environmental samples. shimadzu.comgcms.cz The method often involves a derivatization step before GC-MS analysis to enhance the volatility and thermal stability of the organotin compounds. shimadzu.comanalytice.comanalytice.com The technique allows for the separation of DBTDL from potential impurities and provides mass spectral data for structural confirmation and quantitative analysis. shimadzu.commassbank.eu
An example of GC-MS application involves the determination of dibutyltin compounds in PVC products, where the method includes solvent extraction under acidic conditions followed by derivatization using sodium tetraethylborate. shimadzu.com The derivatized sample is then analyzed by GC-MS. shimadzu.com This approach allows for the detection and quantification of dibutyltin with high sensitivity. shimadzu.com
Investigation of this compound Structure in Supercritical CO₂ via Vibrational Spectroscopy
Vibrational spectroscopy, such as Infrared (IR) spectroscopy, has been utilized to investigate the structure of this compound in supercritical carbon dioxide (scCO₂). Studies combining experimental IR spectroscopy and molecular modeling have shown that DBTDL adopts an asymmetrically chelated conformation in scCO₂. researchgate.netacs.orgnih.gov This conformation is also observed when DBTDL is diluted in carbon tetrachloride. researchgate.netacs.orgnih.gov
Experimental IR spectra of DBTDL in scCO₂ as a function of time have indicated that the molecule reacts slightly with CO₂, although its spectrum remains largely unchanged at the initial stages, suggesting the preservation of catalytic activity similar to that in conventional organic solvents. researchgate.netacs.orgnih.gov These spectroscopic investigations provide insights into the molecular structure and behavior of DBTDL under supercritical conditions, which are relevant in certain catalytic applications. researchgate.netacs.orgnih.gov
Mechanistic Studies of this compound Formation
Mechanistic studies delve into the step-by-step processes by which this compound is formed, including the identification of reaction pathways and intermediate species, as well as the role of catalysts in dehydrating condensation mechanisms.
Exploration of Reaction Pathways and Intermediate Species
The synthesis of this compound typically involves the reaction between a dibutyltin precursor and lauric acid. A common synthetic route involves the reaction of dibutyltin oxide with lauric acid through a dehydrating condensation. google.comchemicalbook.com Another method describes the reaction of dibutyltin dichloride with lauric acid in the presence of sodium ethoxide. google.com
In the synthesis from dibutyltin oxide and lauric acid, the reaction involves the elimination of water. google.comchemicalbook.com The process can involve stirring the reactants, followed by heating and refluxing to facilitate the reaction and water removal. chemicalbook.com The reaction pathway involves the interaction between the tin center and the carboxylic acid groups of lauric acid, leading to the formation of ester linkages and the release of water.
When this compound acts as a catalyst, for example, in polyurethane formation, it is understood to participate in the polarization of the isocyanate group. acs.org The mechanism can involve the interaction of the isocyanate with a solvated tin complex. acs.org While direct ligand exchange between alcohol and DBTDL may not be significant, solvation of the tin central ion and interaction with the carboxylate groups are observed. acs.org
Catalyst-Assisted Dehydrating Condensation Mechanisms
The formation of this compound from dibutyltin oxide and lauric acid is a dehydrating condensation reaction. This reaction can be facilitated by the inherent reactivity of the reactants or potentially by the catalytic action of the tin species itself or added catalysts.
In the context of its use as a catalyst in other reactions, such as polyurethane formation, DBTDL is known to act as a Lewis acid. l-i.co.uk It can accept non-bonding electrons from the oxygen of the isocyanate molecule, initiating the reaction. l-i.co.uk The catalytic mechanism in such condensation reactions often involves the coordination of the central tin ion with the reactive functional groups of the substrates, thereby facilitating the formation of new bonds and the elimination of a small molecule like water or an alcohol. tandfonline.com
For instance, in the catalysis of silane (B1218182) crosslinking reactions, tin compounds like DBTDL are believed to undergo initial hydrolysis to form an active organotin hydroxide (B78521) species. adhesivesmag.com This hydroxide then reacts with an alkoxysilane group to form an organotin silanolate, which subsequently reacts with alcohols or water to form the silanol, a key intermediate in the condensation process. adhesivesmag.com This illustrates how the tin species can actively participate in the reaction mechanism by forming intermediate complexes that promote the dehydrating condensation.
Another perspective on catalyst-assisted condensation is seen in the synthesis of poly(urea–formaldehyde) encapsulated DBTDL, where the slight solubility and hydrolysis of DBTDL in water can generate carboxylic acid, which then self-catalyzes the condensation reaction of urea-formaldehyde resins at the interface. usc.edu This highlights how the compound itself, through hydrolysis and subsequent acidic catalysis, can drive condensation processes. usc.edu
Catalytic Science of Dibutyltin Dilaurate in Polymer Chemistry
Mechanisms of Catalysis in Polyurethane Synthesis
Coordination of Isocyanate Group with Central Tin Ion
A primary step in the catalytic mechanism involves the coordination of the isocyanate group with the central tin ion of DBTDL. scispace.com The tin atom in DBTDL acts as a Lewis acid, accepting the non-bonding electrons from the oxygen atom of the isocyanate molecule. l-i.co.ukatamanchemicals.com This coordination increases the electrophilicity of the carbon atom in the isocyanate group, making it more susceptible to attack by the nucleophilic hydroxyl group of the polyol. researchgate.netatamanchemicals.comresearchgate.net This interaction is considered a key step in catalyzing the urethane (B1682113) reaction.
Role of Organic Substituents and Ligand Groups in Catalytic Activity
The organic substituents (butyl groups) and ligand groups (laurate) attached to the central tin ion in DBTDL play a role in modulating its catalytic activity. scispace.com The nature of these ligands can influence the Lewis acidity of the tin center, thereby fine-tuning its catalytic strength. atamanchemicals.com While the central tin ion coordinates with the isocyanate, the second reacting component (the polyol) may be coordinated by the organic substituent or ligand groups near the central ion. scispace.com The ligand environment can affect the catalyst's efficiency and selectivity. atamanchemicals.comatamanchemicals.com For example, studies comparing DBTDL with other tin compounds having longer ligands have shown differences in curing profiles and labeling considerations. l-i.co.uk
Influence of Reaction Conditions (Temperature, Solvent) on Catalytic Mechanism
Reaction conditions such as temperature and solvent significantly influence the catalytic mechanism and efficiency of DBTDL in polyurethane synthesis. researchgate.netscispace.com The polymerization reaction is exothermic, and the rate of curing is dependent on temperature. researchgate.net The catalytic mechanism can vary depending on these conditions. scispace.com For instance, the rate constant of the reaction is dependent on DBTDL concentration and the sequence of catalyst addition. niscpr.res.in Studies have investigated the reaction kinetics in different solvents like tetrahydrofuran (B95107) (THF) and toluene (B28343), showing varying efficiencies depending on the synthesis method of DBTDL itself. The presence of moisture can also impact the reaction, as isocyanates react with water to form urea (B33335) and carbon dioxide, a side reaction that can be either suppressed or promoted by the catalyst depending on the desired outcome (e.g., foam formation). l-i.co.ukwernerblank.com
Polarization of Isocyanate Group by Dibutyltin (B87310) Dilaurate
DBTDL participates in the polarization of the isocyanate group during catalysis. acs.org As a Lewis acid, DBTDL polarizes the carbonyl group in the isocyanate molecule. paint.orgscispace.com This polarization increases the partial positive charge on the carbon atom of the isocyanate group, enhancing its reactivity towards the nucleophilic attack by the hydroxyl group of the alcohol or polyol. paint.orgscispace.com This activation step is crucial for initiating the urethane formation reaction. l-i.co.uk
Absence of Ligand Exchange with Alcohol During Catalysis
During the interaction of alcohol with DBTDL in the catalytic process, ligand exchange with the alcohol is generally not detectable. acs.orgresearchgate.net Instead, solvation of the tin central ion and separation of the carboxylate amine by the hydroxyl group has been observed. acs.orgresearchgate.net This suggests that the catalytic mechanism primarily involves the activation of the isocyanate and interaction with the solvated tin complex rather than the formation of a tin alkoxide intermediate through ligand exchange with the alcohol, as might be the case with some other catalysts. redalyc.orgchemrxiv.org
Interaction of Isocyanate with Solvated Tin Complex
The mechanism of DBTDL catalysis is based on the interaction of the isocyanate with the solvated tin complex. acs.orgresearchgate.net Previous studies have indicated that tin catalysts like DBTDL can form complexes with both isocyanate and hydroxyl moieties, which serve as intermediates in the urethane formation. researchgate.net The interaction of the isocyanate with the tin complex, which is solvated by the reaction medium, facilitates the nucleophilic attack by the hydroxyl group and the subsequent formation of the urethane linkage, regenerating the DBTDL catalyst. acs.orgresearchgate.netallhdi.com This interaction within the solvated complex is a key aspect of the proposed catalytic cycle. acs.orgresearchgate.net
Here is a table summarizing some data points related to DBTDL catalysis found in the search results:
| Catalyst | System | Observation | Source |
| Dibutyltin dilaurate | Isocyanate-polyol reaction | Strongly drives the urethane reaction. | l-i.co.uk |
| This compound | Butyl isocyanate + 2-ethyl hexanol + H₂O | Showed intermediate selectivity between urethane and urea formation. | paint.org |
| This compound | Isocyanate-n-butanol model system | Participated in the polarization of the isocyanate group. | acs.org |
| This compound | Alcohol interaction | No ligand exchange with alcohol detected; solvation observed. | acs.orgresearchgate.net |
| This compound | Isocyanate interaction | Mechanism based on interaction with solvated tin complex. | acs.orgresearchgate.net |
| This compound | 1,6-hexamethylenediisocyanate trimer + alcohols | Gives high reaction rates with primary alcohols; slower with secondary OH. | wernerblank.com |
| This compound | Neopentyl glycol + toluene diisocyanate | Activity dependent on sequence of addition; highest rate when added after TDI to diol. | niscpr.res.inresearchgate.net |
| This compound | Isophorone (B1672270) diisocyanate + alcohols | Favored reaction of secondary isocyanate groups. | wernerblank.com |
| This compound | Isocyanate-water reaction | Gave equal reaction rates with water and hydroxyl groups in diglyme. | wernerblank.com |
| This compound | IPDI reaction (with HTPB) | Activation energy reduced from 43.890 KJ/mol (uncatalyzed) to 34.412 KJ/mol. | researchgate.net |
| This compound | IPDI reaction (with HTPB) | Activation energy for commercial DBTDL: 65.09 KJ/mol; synthetic: 54.09 KJ/mol. | |
| This compound | Glycolysis of flexible PU foams | Showed lower efficiency compared to some other metal catalysts like Zinc acetate. | redalyc.org |
| This compound | Ester-urethane macromonomer synthesis | Showed faster reaction times at higher concentrations compared to Bi and Zn catalysts. | researchgate.net |
Kinetic Studies of this compound Catalysis in Polymerization Reactions
Kinetic studies are essential for understanding the mechanism and efficiency of DBTDL catalysis in polymerization reactions. These studies investigate factors such as reaction rates, rate constants, activation energies, and the influence of catalyst concentration. chemrxiv.orgresearchgate.netresearchgate.netniscpr.res.in
Determination of Reaction Progress Rate and Speed Constants
The rate of polymerization reactions catalyzed by DBTDL can be monitored using various techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, which tracks the consumption of reactive functional groups like isocyanates. researchgate.netresearchgate.netmodares.ac.ir Studies have shown that the reaction order with respect to reactants and catalyst can vary depending on the specific polymer system and reaction conditions. For instance, in some polyurethane systems catalyzed by DBTDL, the reaction rate has been found to be first order with respect to the isocyanate concentration and 0.5 order with respect to both the hydroxyl and DBTDL concentrations. researchgate.net Other studies on DBTDL-catalyzed reactions have indicated apparent second-order kinetics. researchgate.nettandfonline.comdergipark.org.tr The sequence of catalyst addition can also influence the reaction rate constant in polyurethane formation. niscpr.res.in
Calculation of Activation Energies for Catalyzed Polymerization
DBTDL catalysis significantly lowers the activation energy required for polymerization reactions. researchgate.net The activation energy represents the minimum energy needed for a chemical reaction to occur. By reducing this barrier, DBTDL accelerates the reaction rate. For example, in the blocking reaction of terminal isocyanate groups, the activation energy was reduced from 43.890 KJ/mol without a catalyst to 34.412 KJ/mol in the presence of DBTDL. researchgate.net In the synthesis of polyurethane from hydroxyl-terminated polybutadiene (B167195) (HTPB) and isophorone diisocyanate (IPDI), the activation energy was calculated to be 54.09 KJ/mol with synthetic DBTDL and 65.09 KJ/mol with commercial DBTDL. The activation energy can also be influenced by the type of curing agent used. modares.ac.ir
Here is a table summarizing some activation energy data:
| Reaction System | Catalyst | Activation Energy (KJ/mol) | Source |
| Blocking reaction of terminal NCO | None | 43.890 | researchgate.net |
| Blocking reaction of terminal NCO | DBTDL | 34.412 | researchgate.net |
| HTPB + IPDI polymerization | Synthetic DBTDL | 54.09 | |
| HTPB + IPDI polymerization | Commercial DBTDL | 65.09 | |
| HTPB + TDI polymerization (vs. degree of cure) | DBTDL | Decreases with cure degree | modares.ac.ir |
| HTPB + IPDI polymerization (vs. degree of cure) | DBTDL | Decreases with cure degree | modares.ac.ir |
Effect of this compound Concentration on Polymerization Kinetics
The concentration of DBTDL catalyst has a significant impact on polymerization kinetics. Generally, higher catalyst concentrations lead to increased reaction rates and faster achievement of equilibrium. chemrxiv.org Studies on polyurethane systems have shown that increasing DBTDL concentration accelerates the formation rate of the soft segment and influences the order degree of urea carbonyls. hep.com.cn The power with respect to the catalyst concentration in the reaction kinetics of a highly reactive polyurethane system was found to be about 0.6. scispace.com However, very high concentrations of highly active catalysts like DBTDL can sometimes lead to uncontrolled reactions and processing difficulties. usc.edu The reaction rate of catalyzed urethane formation in some solvents, like N,N-dimethylformamide (DMF), has been shown to be proportional to the square root of the DBTDL concentration, suggesting a mechanism involving the dissociation of DBTDL into catalytically active species. acs.org
Investigation of this compound's Catalytic Effect on NCO reactions with OH and NH₂
DBTDL is known to be a highly effective catalyst for the reaction between isocyanate (NCO) groups and hydroxyl (OH) groups, which is the primary reaction in polyurethane formation. poliuretanos.com.bratamanchemicals.comresearchgate.net This catalytic effect is attributed to the Lewis acidity of the tin atom, which can coordinate with the oxygen of the hydroxyl group or the nitrogen of the isocyanate group, making them more reactive. poliuretanos.com.br
Studies have specifically investigated the catalytic effect of DBTDL on the reaction of NCO groups with both OH and amine (NH₂) groups. Research indicates that DBTDL has a specific catalytic effect on the reaction of NCO with OH groups, while showing no measurable effect on the reaction of NCO with NH₂ groups. hep.com.cn The reaction between an isocyanate and an amine typically does not require a catalyst and is selective over the reaction with an alcohol. rsc.org While DBTDL catalyzes urethane formation (NCO + OH), it proceeds at a relatively slower rate compared to the uncatalyzed reaction of isocyanates with amines or thiols. rsc.org In systems containing both hydroxyl and thiol groups, the thiol group can sometimes deactivate the DBTDL catalyst, affecting urethane formation. rsc.org
Applications of this compound as a Catalyst in Polymer Systems
DBTDL's catalytic properties make it a versatile compound with numerous applications in the synthesis and processing of various polymer systems. mofanpu.comusc.edumdpi.com
Polymerization Reactions
DBTDL is widely used as a catalyst in various polymerization reactions, including:
Polyurethane Synthesis: This is one of the primary applications of DBTDL. It effectively catalyzes the reaction between isocyanates and polyols to form urethane linkages, crucial for the production of polyurethane foams, coatings, adhesives, and elastomers. mofanpu.comatamanchemicals.comatamanchemicals.comaneeva.co.ingoogle.comtaylorandfrancis.com DBTDL's activity allows for controlled curing times and contributes to the final properties of the polyurethane material. atamanchemicals.com
Polyester (B1180765) Synthesis: DBTDL is also employed as a catalyst in the synthesis of polyester resins through esterification and transesterification reactions. mofanpu.comatamanchemicals.comchemrxiv.org Its role in these reactions helps in the production of polyester materials used in textiles, packaging, and other industrial applications. mofanpu.com
Silicone Polymerization and Crosslinking: DBTDL is a common catalyst for the hydrolysis and condensation of silicones, leading to the formation of crosslinked networks in room temperature vulcanization (RTV) processes. mofanpu.comatamanchemicals.comresearchgate.net It is instrumental in the curing of silicone elastomers and sealants, contributing to their mechanical properties and resistance to environmental factors. mofanpu.com
Acrylic and Carboxylic Rubber Crosslinking: DBTDL can also act as a catalyst for the crosslinking reactions of acrylic elastomers and carboxylic rubber. google.com
Polycarbonate Production: DBTDL is used as a catalyst in the synthesis of polycarbonate resins. atamanchemicals.com
Here is a table listing some polymer systems where DBTDL is applied as a catalyst:
| Polymer System | Application Area | Source |
| Polyurethanes | Foams, coatings, adhesives, elastomers, sealants | mofanpu.comatamanchemicals.comatamanchemicals.comgoogle.com |
| Polyesters | Resins, textiles, packaging | mofanpu.comatamanchemicals.comchemrxiv.org |
| Silicones | Elastomers, sealants, RTV processes | mofanpu.comatamanchemicals.comresearchgate.net |
| Acrylic Elastomers | Crosslinking | google.com |
| Carboxylic Rubber | Crosslinking | google.com |
| Polycarbonates | Resins | atamanchemicals.com |
Esterification Processes
DBTDL is an effective catalyst for esterification and transesterification reactions. mofanpu.comatamanchemicals.combnt-chemicals.com These reactions are fundamental in the synthesis of various polymers, including polyesters. atamanchemicals.commofanpu.com In esterification, DBTDL promotes the reaction between carboxylic acids and alcohols to form esters. ohans.com In transesterification, it facilitates the exchange of alkoxy groups in an ester with organic groups from an alcohol. atamanchemicals.comohans.combnt-chemicals.com Research has shown high yields in esterification reactions catalyzed by DBTDL, such as the synthesis of esters from ethanol (B145695) and acetic acid, achieving yields as high as 95%. ohans.com Similarly, in transesterification, yields of up to 90% have been reported, for instance, in the reaction between methyl methacrylate (B99206) and ethanol. ohans.com
Silicone Synthesis and Room Temperature Vulcanization
This compound is widely employed as a catalyst in the synthesis and room temperature vulcanization (RTV) of silicone rubbers and silane-modified polymers. atamanchemicals.comatamanchemicals.combnt-chemicals.comatamankimya.com In RTV silicone systems, DBTDL accelerates the crosslinking reaction, which is often initiated by ambient humidity. bnt-chemicals.comatamankimya.com The tin compound reacts with moisture in the air, leading to the solidification of the silicone mass and improved processing properties. bnt-chemicals.com DBTDL is a universally applicable catalyst for the crosslinking of cold vulcanizing silicone rubbers and is used in various applications, from construction sealants to automotive RTV sealants. bnt-chemicals.comatamankimya.com It aids in the curing and crosslinking process, resulting in high-quality rubber materials. atamanchemicals.comatamanchemicals.com
Organic Transformations
Beyond polymerization, DBTDL also catalyzes various organic transformations. mofanpu.com Its catalytic properties are instrumental in facilitating reactions such as acylation, alkylation, and condensation. mofanpu.com These transformations are essential steps in the synthesis of pharmaceutical compounds and specialty chemicals. mofanpu.com The use of DBTDL in these processes contributes to the efficient synthesis of high-value chemical products. mofanpu.com
Crosslinking Reactions of Acrylic Elastomers and Carboxylic Rubbers
DBTDL serves as a catalyst for the crosslinking reactions of acrylic elastomers and carboxylic rubbers. google.comleticiachem.comsanfanchem.com Crosslinking is a crucial process that forms a network structure within the polymer, enhancing its mechanical properties, such as strength and elasticity. researchgate.net In the case of acrylic elastomers and carboxylic rubbers, DBTDL promotes the formation of these crosslinks, contributing to the final performance characteristics of the rubber materials. google.comleticiachem.comsanfanchem.com For instance, it has been used in the moisture crosslinking of ethylene-vinyl acetate-glycidyl methacrylate terpolymer elastomer (EVM-GMA), facilitating the formation of Si-O-Si networks and improving mechanical properties like modulus and tensile strength. researchgate.net
Polyurethane Foam Synthesis
This compound is a highly effective catalyst in the synthesis of polyurethane foams, as well as other polyurethane-based products like adhesives, elastomers, and sealants. atamanchemicals.commofanpu.comgoogle.comsanfanchem.com It accelerates the reaction between polyols and isocyanates, which is the fundamental reaction in polyurethane formation. atamanchemicals.coml-i.co.uktaylorandfrancis.com DBTDL is particularly known for favoring the isocyanate/polyol reaction over side reactions, such as the reaction between isocyanate and water, which influences foam structure and properties. atamankimya.comtaylorandfrancis.comborchers.com It facilitates the formation of urethane linkages, crucial for developing high-quality polyurethane materials with desirable properties like flexibility, durability, and thermal stability. mofanpu.comtaylorandfrancis.com DBTDL is used in the production of both flexible and rigid polyurethane foams and can be used alone or in combination with amine catalysts to achieve a balance between chain extension and crosslinking reactions. atamanchemicals.comtaylorandfrancis.comgvchem.com The catalytic mechanism involves DBTDL acting as a Lewis acid, accepting electrons from the oxygen on the isocyanate molecule to initiate the reaction. l-i.co.uk
Polyester Synthesis
DBTDL is employed as a catalyst in the synthesis of polyester resins. atamanchemicals.commofanpu.comsanfanchem.comhaotaichem.com It promotes the esterification and transesterification reactions necessary for the formation of polyester chains. mofanpu.comatamanchemicals.combnt-chemicals.com By catalyzing these reactions, DBTDL enhances the polymerization process, contributing to the yield and quality of the final polyester product. atamanchemicals.commofanpu.com Its use in polyester synthesis facilitates the production of materials used in various applications, including textiles and packaging. mofanpu.com
Photocuring of Soft Materials for Biomedical Applications
Recent research has explored the use of DBTDL as a catalyst in the synthesis of photocurable materials, particularly for biomedical applications. nih.govresearchgate.net These materials are designed to transition rapidly from a liquid to a solid state upon exposure to UV light, making them suitable for applications like soft tissue repair and injectable biomaterials. nih.govresearchgate.netchemrxiv.orgresearchgate.netchemrxiv.org Studies have utilized DBTDL in the synthesis of difunctional methacrylate monomers, which can be photocured to form flexible elastomers with mechanical properties comparable to soft tissue. nih.govresearchgate.net For example, DBTDL has been used to catalyze the synthesis of fatty-acid-derived ester-urethane telechelic macromonomers suitable for photopolymerization. chemrxiv.orgchemrxiv.org While alternative catalysts are being investigated for reduced toxicity in biomedical contexts, DBTDL has been a common catalyst in the development of such photocurable systems. nih.govchemrxiv.orgresearchgate.netchemrxiv.org
Influence on Polyurethane-Urea Kinetics, Morphology, and Mechanical Properties in Reaction Injection Molding
In the context of reaction injection molding (RIM) of polyurethane-urea (PUU) systems, this compound exhibits a specific catalytic effect primarily on the reaction between isocyanate (NCO) groups and hydroxyl (OH) groups. Studies have shown that DBTDL has no measurable catalytic effect on the reaction between NCO groups and amine (NH2) groups, which are also present in polyurethane-urea formulations hep.com.cnresearchgate.nethep.com.cn. This selective catalysis is crucial in controlling the relative rates of the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate, forming urea linkages).
The concentration of DBTDL significantly influences the reaction kinetics and, consequently, the morphology and mechanical properties of the resulting PUU elastomers. In situ Fourier transform infrared (FTIR) spectroscopy has been employed to study the effects of DBTDL concentration during the RIM process hep.com.cnhep.com.cn. Increasing the concentration of DBTDL has been observed to accelerate the formation rate of the soft segment, which is primarily derived from the polyol-isocyanate reaction hep.com.cnhep.com.cn. Simultaneously, a higher concentration of DBTDL can lead to a worse ordered degree of urea carbonyls and the presence of more varied arrangements of urea carbonyls hep.com.cnhep.com.cn. Bands at specific wavelengths (e.g., 1653, 1647, and 1637 cm⁻¹) can be detected at low conversions, indicating different types of urea carbonyl interactions hep.com.cnhep.com.cn. The absence of hydrogen-bonded urea carbonyls in the initial stages of the reaction has also been noted hep.com.cnhep.com.cn.
The influence of DBTDL on the morphology directly impacts the mechanical properties of the PUU elastomers. The tensile-stress behavior reveals that increasing DBTDL content can weaken the interaction between polar groups and diminish the strength of virtual crosslinks hep.com.cnhep.com.cn. While properties such as break stress, 300% modulus, and hardness of the elastomers may decrease with increasing DBTDL content, the tear strength, which is closely associated with the morphology of the PUU, can show an optimal value at a specific DBTDL concentration (e.g., 2.63‰ in one study) hep.com.cnhep.com.cn. DBTDL is a commonly employed organotin catalyst for the industrial synthesis of polyurethanes and has been studied for its role in dynamic polyurethane thermosets ehu.es.
Catalysis in Automotive Paint Applications
This compound is widely applied as a catalyst in the formulation of automotive paints, particularly in two-component polyurethane cross-linked coatings and acrylic clearcoats haotaichem.comatamanchemicals.comatamanchemicals.combnt-chemicals.com. Its primary function in these applications is to accelerate the curing and drying processes, which is essential for efficient manufacturing and desirable performance characteristics of the final paint film atamanchemicals.comatamanchemicals.cominsightsociety.org.
Synthesis of Fatty Acid Alkyl Esters for Biodiesel and Green Lubricants
Organotin(IV) compounds, including this compound, have been investigated as catalysts for the synthesis of fatty acid alkyl esters (FAAEs) rsc.orgcolab.wsresearchgate.net. This process, typically involving esterification of fatty acids or transesterification of triglycerides with alcohols, is a key route for producing biodiesel and green lubricants rsc.orgmdpi.com. The catalytic properties of organotin(IV) complexes in these reactions are attributed to their Lewis acid characteristics rsc.org.
In the synthesis of FAAEs, organotin catalysts can facilitate the reaction between fatty acids or triglycerides and short-chain alcohols like methanol (B129727) rsc.orgcolab.wsresearchgate.net. Studies have tested DBTDL alongside other tin catalysts, such as butyl stannoic acid (BTA) and di-n-butyl-oxo-stannane (DBTO), for their activity in the esterification of fatty acids with methanol researchgate.net. These catalysts demonstrated activity at relatively high reaction temperatures researchgate.net. The catalytic mechanism often involves the formation of a Lewis acid-base complex intermediate through the interaction of the substrate (fatty acid or triglyceride) with the metal center rsc.org. This interaction, typically via the oxygen of the carbonyl group, increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol rsc.org.
While different tin catalysts show varying levels of activity depending on the specific reaction conditions, DBTDL has been shown to be effective in promoting the formation of fatty acid alkyl esters colab.wsresearchgate.net. The use of organotin catalysts like DBTDL in the synthesis of FAAEs presents a potential pathway for the production of biofuels and biolubricants from renewable resources such as vegetable oils and animal fats colab.wsmdpi.com.
Production of Alkyd Resins and Emulsions
This compound serves as an effective catalyst in the production of alkyd resins and their corresponding emulsions atamanchemicals.combnt-chemicals.com. Alkyd resins are a significant class of polyester resins widely used as binders in coatings and paints chemijournal.com. Their synthesis typically involves the polycondensation reaction between polyols, fatty acids (or drying oils), and polybasic acids or anhydrides chemijournal.com.
DBTDL is employed to accelerate the esterification and polycondensation reactions involved in alkyd resin synthesis atamanchemicals.comgoogle.com. Its presence as a catalyst can influence the reaction rate, contributing to more efficient production processes google.com. In the preparation of aqueous alkyd resin emulsions, DBTDL can be included as a catalyst during the synthesis of the alkyd resin component google.com. The use of catalysts like DBTDL in the polycondensation process is a common practice in the field google.com.
Toxicological and Environmental Implications of Dibutyltin Dilaurate
Toxicological Profiles of Dibutyltin (B87310) Compounds and Dibutyltin Dilaurate
Dibutyltin compounds, including this compound, have been reported to exhibit genotoxic, reproductive, and immunotoxic effects. industrialchemicals.gov.auindustrialchemicals.gov.auindustrialchemicals.gov.au Neurotoxic effects may also occur, particularly at higher doses. industrialchemicals.gov.auindustrialchemicals.gov.auindustrialchemicals.gov.au The toxicity of organotin compounds is largely influenced by the organotin moiety, with the anionic ligand primarily affecting physicochemical properties and local toxicity. industrialchemicals.gov.au Under gastric conditions, dibutyltins can hydrolyze to form dibutyltin chloride. europa.eu
Immunotoxicity Studies of this compound
This compound and other dibutyltin compounds are recognized for their immunotoxic properties, which are considered well-established in targeted studies. industrialchemicals.gov.auindustrialchemicals.gov.au
Effects on Thymus Weight and Immune Function
Immunotoxic effects of organotins are characterized by thymic atrophy, resulting from the suppression of immature thymocyte proliferation and apoptosis of mature thymocytes. Dibutyltin compounds, including this compound, induce thymus atrophy in rats due to a selective action on thymic lymphoblasts. europa.eu Studies have indicated a significant reduction in thymus weight following exposure to this compound. europa.eu
Comparison with Dibutyltin Dichloride and Tributyltin
This compound and dibutyltin dichloride are both classified for their toxicity to the immune system. europa.eu Tributyltin oxide and dibutyltin compounds are considered potent thymolytic and immunotoxic agents in rats. nih.gov While tributyltin (TBT) is generally considered more toxic than dibutyltin (DBT) compounds based on exposure concentrations in some studies, the toxicity can depend on whether the assessment is based on exposure concentration or tissue concentration. researchgate.net Some research suggests that the immunotoxicity of TBT may be partly attributable to DBT as a metabolite, and that a NOAEL based on a study of dibutyltin dichloride might be preferable if toxicity is due to DBT formation. europa.eu
Neurotoxicity Research of this compound
While neurotoxic effects are more commonly associated with trialkylated tin compounds, dibutyltin compounds have also shown evidence of neurotoxicity, particularly at higher doses. industrialchemicals.gov.auindustrialchemicals.gov.auindustrialchemicals.gov.au this compound has been shown to induce subchronic neurotoxicity in rats. nih.govnih.govresearchgate.net
Oxidative Damage, Cell Cycle, and Apoptosis in Brain Tissues
Studies in rats have demonstrated that this compound exposure can lead to oxidative damage in brain tissue. nih.govnih.govresearchgate.netfrontiersin.org This is evidenced by decreased activities of antioxidant enzymes such as superoxide (B77818) dismutase and glutathione (B108866) peroxidase, alongside increased levels of malondialdehyde, a marker of lipid peroxidation. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net this compound exposure has also been shown to disorder the cell cycle in brain tissue and increase the rate of apoptosis (programmed cell death). nih.govnih.govresearchgate.net These changes may be linked to lipid peroxidation injury and the pro-apoptotic effect of nitric oxide. nih.gov
Here is a table summarizing some findings on oxidative stress and cell cycle effects:
| Endpoint | Observation in DBTDL-exposed rats (compared to control) | Source |
| Superoxide dismutase activity | Decreased | nih.govnih.govresearchgate.netresearchgate.net |
| Glutathione peroxidase activity | Decreased | nih.govnih.govresearchgate.netresearchgate.net |
| Malondialdehyde content | Increased | nih.govnih.govresearchgate.netresearchgate.net |
| Nitric oxide content | Increased | nih.govnih.govresearchgate.net |
| Nitric oxide synthase activity | Increased | nih.govnih.govresearchgate.net |
| Cell cycle (G0/G1 phase) | Increased percentage of cells | nih.govnih.govresearchgate.net |
| Cell cycle (S phase) | Decreased percentage of cells | nih.govnih.govresearchgate.net |
| Cell cycle (G2+M phase) | Decreased percentage of cells | nih.govnih.govresearchgate.net |
| Apoptotic rate | Increased | nih.govnih.govresearchgate.net |
DNA Damage and Ultrastructural Changes in Brain
This compound has been found to aggravate DNA damage in the cerebral cortex of rats. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net This DNA damage may be a primary molecular mechanism underlying the observed toxicity and could contribute to cell apoptosis. nih.gov
Ultrastructural changes in brain tissues, such as the right parietal cortex, have also been observed following this compound exposure. nih.govnih.govresearchgate.net These changes can include altered ultrastructure, neuropil cavitation, neuronal nuclei deformation, swelling of mitochondria, and a reduction in the number of cell organelles. nih.gov Even at lower doses, this compound can induce slight changes in neurons and damage glial cells. nih.gov
Here is a table summarizing findings on DNA damage and ultrastructural changes:
| Endpoint | Observation in DBTDL-exposed rats (compared to control) | Source |
| DNA damage in cerebral cortex | Aggravated (single or double strand breakages, apoptosis in nerve cells at high doses) | nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net |
| Ultrastructure of brain tissue | Altered (e.g., neuropil cavitation, neuronal nuclei deformation, mitochondrial swelling) | nih.govnih.govresearchgate.net |
Impact on Phosphoinositide Signaling System and Polyamine Levels in Brain
Studies in rats have indicated that this compound can impact the phosphoinositide signaling system in the brain. Repeated oral administration of DBTDL to rats resulted in a decrease in the levels of phosphoinositides, including phosphatidylinositol, phosphatidylinositol 4-phosphate, and phosphatidylinositol 4,5-bisphosphate, as well as diacylglycerol in the cerebrum. This suggests an impairment of this crucial cellular messaging system in the brain following repeated exposure to DBTDL. nih.gov
Furthermore, DBTDL has been shown to affect polyamine levels in specific regions of the rat brain. Administration of DBTDL to rats led to a significant increase in polyamine levels in selected brain areas. At a higher dose (40 mg/kg body weight), elevated spermidine (B129725) levels were observed in the pons-medulla, hypothalamus, and frontal cortex, while spermine (B22157) levels increased in the pons-medulla, hippocampus, and frontal cortex regions. nih.gov Even at a lower dose (20 mg/kg), a slight increase in polyamine levels occurred. nih.gov The observed induction in regional brain polyamines in DBTDL-treated rats may contribute to disturbances in synaptic function and potentially enhance the neurotoxic potential of the compound. nih.gov
Hepatotoxicity Studies of this compound
This compound is known to be deposited in the liver and affect liver functions, with research indicating its hepatotoxic potential. nih.govnih.govmdpi.com Studies have explored the mechanisms by which DBTDL impacts liver cells, particularly focusing on triglyceride metabolism and key signaling pathways.
Effects on Triglyceride Metabolism in Liver Cells
Research using human normal hepatocyte HL7702 cells has demonstrated that DBTDL can dose-dependently decrease intracellular fat content. nih.govnih.govmdpi.comresearchgate.net This effect is associated with alterations in the expression of genes and proteins involved in lipid metabolism. nih.govnih.govmdpi.comresearchgate.net
Inhibition of mTOR Pathway and Downstream Transcription Factors
Investigations suggest that DBTDL may affect triglyceride metabolism through the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway in liver cells. nih.govnih.govmdpi.com The mTOR pathway plays a role in modulating lipid metabolism through its influence on transcription factors such as peroxisome proliferator-activated receptor alpha (PPARα) and sterol regulatory element-binding protein 1C (SREBP1C). mdpi.com Studies have shown that DBTDL can reduce the phosphorylation levels of ribosomal S6 kinase 1, an indicator of mTOR pathway activity, similar to the effect of rapamycin, a known mTORC1 inhibitor. nih.govnih.govmdpi.comresearchgate.net This suggests that DBTDL may suppress the mTOR pathway. nih.govnih.govmdpi.comresearchgate.net
The potential inhibition of the mTOR pathway by DBTDL appears to affect its downstream transcription factors. Decreased transcription levels of SREBP1C and increased transcription levels of PPARα have been observed in cells treated with DBTDL, changes consistent with an inactive mTOR pathway. nih.govnih.govmdpi.comresearchgate.net
Modulation of Lipolysis and Lipogenesis Genes/Proteins
DBTDL has been shown to modulate the expression of genes and proteins involved in both lipolysis (fat breakdown) and lipogenesis (fat synthesis) in liver cells. Studies in human HL7702 liver cells revealed that DBTDL treatment led to elevated expression of lipolysis genes and proteins, while the expression of lipogenesis genes and proteins was diminished. nih.govnih.govmdpi.comresearchgate.net Specifically, protein levels of SREBP1C and fatty acid synthase (FASN), involved in lipogenesis, were significantly decreased in a dose-dependent manner in DBTDL-treated cells. nih.gov Conversely, protein levels of PPARα and acyl-CoA oxidase 1 (ACOX1), associated with fatty acid oxidation (a form of lipolysis), were significantly increased in all DBTDL-treated cells. nih.gov Gene expression analysis corroborated these findings, showing decreased expression of lipogenesis-related genes (SREBP1C, SCD1, FASN, GPAT1) and increased expression of lipolysis-related genes (PPARα, ACOX1, CPT1). nih.govmdpi.com
The following table summarizes the observed effects of DBTDL on key proteins and genes in human HL7702 liver cells:
| Protein/Gene | Role in Metabolism | Effect of DBTDL Treatment (vs. Control) | Source |
| SREBP1C | Lipogenesis | Decreased protein and gene expression | nih.govmdpi.com |
| FASN | Lipogenesis | Decreased protein and gene expression | nih.govmdpi.com |
| SCD1 | Lipogenesis | Decreased gene expression | nih.govmdpi.com |
| GPAT1 | Lipogenesis | Decreased gene expression | nih.govmdpi.com |
| PPARα | Lipolysis/β-oxidation | Increased protein and gene expression | nih.govmdpi.com |
| ACOX1 | Lipolysis/β-oxidation | Increased protein and gene expression | nih.govmdpi.com |
| CPT1 | Lipolysis/β-oxidation | Increased gene expression | nih.govmdpi.com |
These findings suggest that DBTDL reduces intracellular triglycerides by promoting fatty acid β-oxidation and inhibiting lipogenesis, potentially through the suppression of the mTOR pathway. nih.govmdpi.com
Reproductive and Developmental Toxicity Assessments
This compound has been identified as a potential reproductive toxicant. Classification systems indicate that DBTDL may damage fertility and may damage the unborn child. chemhat.orgnih.govchemos.decdhfinechemical.comevonik.comfishersci.fievonik.com It is categorized as a reproductive toxicant in Category 1B. chemhat.orgnih.govcdhfinechemical.comevonik.comevonik.com Experimental studies in laboratory animals have shown reproductive toxicity effects and developmental effects. fishersci.fi Increased incidence of fetal malformations has been observed in experimental studies involving this compound, among other dibutyltin compounds. industrialchemicals.gov.au
Cytotoxicity of this compound in Cell Lines
Studies evaluating the cytotoxicity of this compound in various cell lines have shown that it can induce toxic effects. DBTDL has been found to decrease the viability of human normal hepatocyte HL7702 cells in a concentration-dependent manner. nih.gov An MTT assay on HL7702 cells determined an IC₅₀ of 1.33 μmol/L after 24 hours of treatment. nih.gov
DBTDL has also demonstrated cytotoxicity in other cell types, including Swiss 3T3 mouse fibroblasts and human endothelial cells. researchgate.net In a comparison of different catalysts, DBTDL showed a higher extent of cytotoxicity compared to certain tertiary aliphatic amines. researchgate.net Interestingly, DBTDL exhibited similar toxicity levels for both 3T3 fibroblasts and human endothelial cells, while other tested catalysts showed differential toxicity between these cell lines. researchgate.net
Research utilizing high-content microscopy imaging (Cell Painting) to profile the effects of chemicals on human cell lines, including U-2 OS cells, has indicated that DBTDL can induce concentration-dependent morphological changes and toxicity. biorxiv.org At higher concentrations (e.g., 12 μM), DBTDL appeared to induce toxicity in all tested cell lines, with a particularly notable effect on U-2 OS cells. biorxiv.org
Organotin(IV) derivatives, including dibutyltin compounds, have attracted attention for their potential biological activities, and studies have demonstrated the high cytotoxicity of dibutyltin(IV) compounds against tested cell lines. frontiersin.org For instance, dibutyltin(IV) compounds have shown very low IC₅₀ values in HL-60 human leukemia cells, supporting their strong cytotoxic activities. frontiersin.org
Read-Across Approaches in Toxicological Assessment
Read-across is a method used in toxicological assessment where the toxicity of a substance is predicted based on the known toxicity of a similar substance or group of substances. For this compound and other dibutyltin compounds, read-across approaches have been considered appropriate for certain toxicological endpoints, particularly for systemic toxicity following oral administration europa.euindustrialchemicals.gov.aueuropa.eu.
Studies involving simulated gastric hydrolysis have shown that dibutyltin compounds, including DBTDL, readily hydrolyze to dibutyltin chloride (DBTC) under physiological conditions (pH 1-2) europa.euindustrialchemicals.gov.auoecd.org. This rapid conversion to a common metabolite, DBTC, supports the use of DBTC as a surrogate or "anchor" compound for assessing the repeat dose toxicity, genotoxicity, reproduction and developmental toxicity, and other long-term toxicological effects of various dibutyltin compounds when administered orally europa.euindustrialchemicals.gov.auoecd.org.
However, it is important to note that acute toxicity and irritation endpoints are generally not covered under this read-across approach and are typically evaluated individually for each dibutyltin compound europa.eu. Some research also suggests that while hydrolysis to monochloroester metabolites may occur under simulated gastric conditions, the generation of dibutyltin dichloride as a common metabolite from all dialkyltin thioglycolates might be challenged by recent findings using more advanced analytical techniques like ¹¹⁹Sn-NMR spectroscopy industrialchemicals.gov.aunih.gov.
Environmental Fate and Transport of this compound
The environmental fate and transport of this compound are influenced by its physical-chemical properties and its interactions with various environmental compartments. DBTDL is described as having low water solubility oecd.orgfishersci.fi and is very toxic to aquatic life with long-lasting effects fishersci.fieastharbourgroup.comcdhfinechemical.com.
Degradation Pathways and Persistence in the Environment
Dibutyltin compounds, including DBTDL, are not considered readily biodegradable according to stringent OECD test guidelines cdhfinechemical.comwebsiteonline.cnprotectiveindustrialpolymers.com. While these tests may not fully reflect environmental conditions, they indicate a potential for persistence. In water, dibutyltin compounds can undergo degradation, with reported half-lives for hydrolysis varying depending on the specific compound oecd.org. For DBTDL, hydrolysis in water is expected to form the dibutyltin cation nih.gov. Organotin compounds can also be degraded by UV radiation, yielding inorganic tin nih.gov.
Studies on the biodegradability of DBTDL have shown limited degradation. One study indicated a degradation rate of 23% over 39 days in an oxygen depletion test, suggesting it is not readily biodegradable chemos.de.
Hydrolysis under Gastric and Physiological Conditions
As mentioned in the toxicological assessment context, hydrolysis is a significant degradation pathway for DBTDL under acidic conditions simulating the gastric environment. Studies have shown rapid hydrolysis of DBTDL to dibutyltin chloride (DBTC) and the corresponding ligand (lauric acid) europa.euoecd.org. Under simulated gastric hydrolysis conditions, the half-life of DBTDL has been reported to be less than 0.5 hours europa.eu. One study indicated an 87.8% hydrolysis rate after 2 hours under simulated gastric conditions europa.eu. This rapid hydrolysis under acidic conditions is a key factor in the toxicokinetics of orally ingested DBTDL.
Bioaccumulation Potential
The bioaccumulation potential of this compound has been assessed, with varying indicators. The n-octanol/water partition coefficient (log KOW) for DBTDL is reported as 4.44 at 20.8 °C websiteonline.cnchemos.de. A log Pow between 3 and 5 generally suggests a moderate potential for bioconcentration websiteonline.cn.
Bioconcentration factor (BCF) values for dibutyltin compounds in aquatic organisms have been reported. For this compound, observed BCF values in different tissues of round crucian carp (B13450389) (Carassius carassius grandoculis) ranged from 31 in muscle to 813 in liver nih.gov. According to a classification scheme, a BCF value of 31 suggests a low potential for bioconcentration in aquatic organisms nih.gov. However, other assessments suggest a potential for bioaccumulation, with log BCFs for DBTL ranging from 1.5 to 2.0, indicating a low potential, while a log BCF of 4.80 for dibutyltin oxide (DBTO) suggests it may bioaccumulate oecd.org. Some safety data sheets indicate that DBTDL may have some potential to bioaccumulate fishersci.fi.
Adsorption Behavior in Estuarine Environments
Adsorption to suspended matter and sediment is a crucial factor influencing the fate and transport of organotin compounds in aquatic environments, particularly in estuaries gnest.org. This compound is expected to hydrolyze in water, forming the dibutyltin cation nih.gov. Cations typically adsorb to organic carbon and clay, suggesting that dibutyltin may have limited mobility in soil nih.gov.
Studies on the adsorption of dibutyltin to particulate matter and sediment have shown significant distribution coefficients. In a marine mesocosm experiment, the distribution coefficient for dibutyltin between the dissolved state and particulate matter was calculated to be 30,000 (with a standard deviation of 20,000) nih.gov. Other investigations reported distribution constants for adsorption of dibutyltin to particulate matter and sediment ranging from 600 l/kg to 26,000 l/kg, depending on sediment type and location nih.gov. The Freundlich parameters for dibutyl tin adsorption to sediment were reported as log k = 1.33 and 1/n = 0.969 nih.gov. Desorption studies have shown that only a small percentage (approximately 1%) of the initial dibutyltin species desorbed from unshaken sediment/water mixtures over several months nih.gov.
Environmental Release and Concentration Monitoring
This compound can be released into the environment from various industrial uses, including the manufacture of chemicals, plastic products, textiles, and paper, as well as from its use in polymers, adhesives, coatings, and other products europa.eu. Release can occur during industrial processing, formulation, and from articles during their service life europa.eu.
Monitoring data indicate that the general population may be exposed to dibutyltin via ingestion of food and drinking water, although it is not always specified if this is directly from DBTDL or its degradation products nih.gov. Dibutyltin has been detected in certain marine foodstuffs, such as canned mussels and clams, likely resulting from the degradation of tributyltin used in antifouling paints canada.ca. A survey in the United States reported the presence of dibutyltin in turkey liver samples, attributed to the use of this compound as a coccidiostat and anthelmintic in turkeys canada.ca.
Avoiding release to the environment is emphasized in safety guidelines for DBTDL cdhfinechemical.comchemos.deinchem.org.
Regulatory Science and Risk Assessment
The regulatory landscape surrounding organotin compounds, including this compound, has become increasingly stringent due to concerns regarding their toxicological and environmental impacts. Regulatory science plays a crucial role in evaluating the risks posed by these substances and informing the development of protective measures. Risk assessment methodologies are employed to understand the potential for harm to both human health and the environment under various exposure scenarios.
Regulatory Scrutiny and Stricter Regulations on Organotin Compounds
Organotin compounds have faced significant regulatory scrutiny globally due to their widespread commercial applications and recognized hazards. The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a key example of legislation imposing stricter controls on these substances jjrlab.comsgs.comontosight.ai. The REACH regulation aims to reduce the environmental impact of harmful chemicals, which is a primary reason for restrictions on organotin compounds satra.com.
Specifically, the use of certain organotin compounds, including dibutyltin (DBT) and tri-substituted organotin compounds, has been restricted by European Commission Decisions incorporated into REACH Annex XVII sgs.com. For dibutyltin compounds, a restriction limit of ≤0.1% by weight (as tin) in mixtures and articles supplied to the general public has been in effect since January 1, 2012 jjrlab.comsgs.com. Tri-substituted organotin compounds faced even earlier restrictions, prohibited in articles or components exceeding 0.1% by weight (as tin) since July 1, 2010 jjrlab.comsgs.com. These regulations cover their use in various applications such as plastic stabilizers, catalysts, industrial biocides, antifouling paints, glass coating, and pesticides sgs.com.
Beyond the EU, regulatory efforts are also underway in other regions. For instance, Canada has conducted ecological risk assessments for organotin substances on its Domestic Substances List canada.ca. Research into safer alternatives and the development of more stringent regulations are ongoing globally ontosight.ai.
Identification as a Substance of Very High Concern (SVHC)
This compound has been identified as a Substance of Very High Concern (SVHC) under the REACH regulation fishersci.comevonik.comevonik.comlgcstandards.com. The primary reason for its inclusion in the SVHC Candidate List is its classification as toxic for reproduction industrialchemicals.gov.au. Inclusion on the Candidate List triggers immediate obligations for suppliers, such as providing a safety data sheet, communicating on safe use, and responding to consumer requests for information industrialchemicals.gov.au.
Classification and Labeling
This compound is subject to specific classification and labeling requirements based on its hazardous properties. According to the Classification, Labelling and Packaging (CLP) Regulation in the EU, this compound is classified with several hazard statements evonik.comevonik.comeastharbourgroup.comchemos.de. These include classifications for skin corrosion/irritation, skin sensitization, germ cell mutagenicity, reproductive toxicity, specific target organ toxicity (single and repeated exposure), and hazardous to the aquatic environment evonik.comevonik.comeastharbourgroup.comchemos.de.
Key hazard statements associated with this compound under CLP include:
H314: Causes severe skin burns and eye damage. eastharbourgroup.comchemos.de
H317: May cause an allergic skin reaction. evonik.comevonik.comeastharbourgroup.comchemos.de
H341: Suspected of causing genetic defects. evonik.comevonik.comeastharbourgroup.comchemos.de
H360FD: May damage fertility. May damage the unborn child. evonik.comevonik.comeastharbourgroup.comchemos.de
H370: Causes damage to organs (single exposure). evonik.comevonik.comeastharbourgroup.comchemos.de
H372: Causes damage to organs through prolonged or repeated exposure. evonik.comevonik.comeastharbourgroup.comchemos.de
H400: Very toxic to aquatic life. evonik.comevonik.comeastharbourgroup.comchemos.de
H410: Very toxic to aquatic life with long lasting effects. evonik.comevonik.comeastharbourgroup.comchemos.de
The signal word associated with these hazards is "Danger" eastharbourgroup.com. Precautionary statements advise obtaining special instructions before use, not breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, and wearing protective equipment such as eye protection, protective clothing, and protective gloves evonik.comeastharbourgroup.comchemos.deflowcrete.eu.
Environmental Risk Assessment Methodologies
Environmental risk assessment methodologies for substances like this compound involve evaluating their potential impact on the environment. These assessments typically consider the substance's fate and behavior in different environmental compartments such as air, water, soil, and sediment researchgate.net. This includes accounting for degradation and partitioning of the substance among these compartments researchgate.net.
Risk characterization, a key step in environmental risk assessment, involves comparing the predicted environmental concentrations (PECs) with the predicted no-effect concentrations (PNECs) researchgate.net. The PNEC represents the threshold value below which adverse environmental effects are not expected researchgate.net.
Specific methodologies and tools are used in these assessments. For example, a simple-box model implemented in software tools can be used to assess environmental fate and predict environmental concentrations researchgate.net. Specific environmental release categories (SPERCs) are also utilized to derive emission estimates based on factors like product type and boiling point researchgate.net.
Research findings indicate that this compound can be very toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment fishersci.comevonik.comevonik.comeastharbourgroup.comchemos.de. Studies have shown toxicity to aquatic invertebrates like Daphnia magna canada.cachemos.de. The toxicity of organotin compounds to aquatic organisms is generally linked to the organotin moiety canada.ca. While this compound is considered not persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) at certain levels evonik.comfishersci.fi, its potential for bioaccumulation has been noted with a log KOW of 4.44 chemos.de.
Development of Alternatives and Mitigation Strategies
Research into Environmentally Benign Catalyst Alternatives
Research efforts are focused on identifying and developing catalysts that can match or exceed the performance of DBTDL while possessing a more favorable environmental and toxicological profile. researchgate.netohans.com
Metal-Based Catalysts
A significant area of research involves exploring other metal-based compounds as alternatives to organotin catalysts like DBTDL. Various metal salts and carboxylates have been investigated, including those based on bismuth, zinc, zirconium, aluminum, and copper. researchgate.netresearchgate.netborchers.comtri-iso.com
Bismuth Carboxylates: Bismuth-based catalysts, such as bismuth neodecanoate and bismuth tris(2-ethylhexanoate), have shown promise as less toxic alternatives. researchgate.netresearchgate.net They are often used in solventborne and waterborne polyurethane formulations and can offer selective urethane (B1682113) gelling catalysis. tri-iso.comatamanchemicals.com Some bismuth carboxylates exhibit faster initial catalytic activity compared to other alternatives like dioctyltin (B90728) dilaurate (DOTL). researchgate.net However, achieving similar performance to DBTDL may require higher concentrations of bismuth catalysts. researchgate.net Certain bismuth carboxylates have demonstrated improved hydrolytic stability compared to other bismuth catalysts, making them suitable for formulations where moisture is present. kingindustries.com
Zirconium Chelates: Zirconium-based catalysts, including zirconium chelates, are being explored for their potential in various polyurethane coatings and systems. researchgate.netborchers.comkingindustries.com They can offer fast cure and selective catalysis, potentially leading to less gassing and fewer pinholes compared to DBTDL. tri-iso.comkingindustries.com Zirconium chelates can also be effective in cold and humid conditions and provide good pot life when used with certain additives. kingindustries.com
Zinc/Bismuth Combinations: Combinations of zinc and bismuth catalysts are also being investigated. tri-iso.com Zinc catalysts alone tend to have longer reaction times and are not always selective catalysts, but they can participate in cross-linking reactions and help reduce tackiness. tri-iso.com Synergistic effects have been observed when zinc is combined with bismuth, where zinc can potentially extend the gel time or introduce an induction period before the increase in viscosity. tri-iso.com
Copper-Amine Complexes: While the search results mention copper as a metal explored for polyurethane catalysis, detailed information specifically on copper-amine complexes as direct alternatives to DBTDL in the context of the provided outline is limited in the search results. Metal-based catalysts in general are a dominant group being explored. researchgate.net
Organocatalytic Systems
Organocatalytic systems represent another avenue for replacing metal-based catalysts like DBTDL. These systems utilize small organic molecules to catalyze reactions. While the search results briefly mention organocatalytic systems as alternatives, detailed information comparing their performance directly to DBTDL in the context of the provided outline is not extensively available in the search results. Research is ongoing to develop more efficient and environmentally friendly catalysts, which includes exploring non-metal options. ohans.com
Comparison of Catalytic Activity and Product Parameters of Alternatives to Dibutyltin (B87310) Dilaurate
Comparative studies have evaluated the performance of alternative catalysts against DBTDL in various applications, particularly in polyurethane coatings and elastomers. researchgate.netborchers.comreaxis.com
| Catalyst Type | Observed Performance Characteristics (Compared to DBTDL) | Potential Advantages | Potential Limitations |
| Bismuth Carboxylates | Different curing profile, potentially shorter pot life but longer curing time in some applications; similar film stability after curing; comparable performance possible with higher concentrations. researchgate.net | Less toxic; selective urethane gelling; can provide better mechanical properties. tri-iso.com | May require higher use concentrations; performance can be difficult to predict relative to DBTDL in all systems. researchgate.net |
| Zinc Carboxylates | Longer reaction time; can reduce tackiness; synergistic activity with bismuth. tri-iso.com | Can afford tack-free surfaces. tri-iso.com | Not a selective catalyst; generally slower than DBTDL and bismuth. tri-iso.com |
| Zirconium Chelates | Better selectivity (less gassing, fewer pinholes, longer pot life, higher gloss); synergistic with zinc and bismuth. tri-iso.com | Improved selectivity; effective in various conditions. tri-iso.comkingindustries.com | Touch-free drying may take longer compared to DBTDL in some formulations. |
| Zinc/Bismuth Combinations | Tunable reactivity; can offer adjustable curing times; can introduce an induction period. tri-iso.comreaxis.com | Ability to tailor curing profile; combines features of both metals. tri-iso.comreaxis.com | Performance is formulation-dependent. tri-iso.comreaxis.com |
| Dioctyltin Dilaurate (DOTL) | Similar curing profile to DBTDL but slower at the same catalyst level due to lower metal content. researchgate.net | Chemically similar to DBTDL. researchgate.net | Slower activity than DBTDL; may face future regulatory scrutiny. researchgate.net |
Studies have shown that while some alternatives like bismuth carboxylates can achieve catalytic performance close to DBTDL, they may exhibit different curing profiles, such as shorter pot life but longer curing times. researchgate.net The effectiveness of alternative catalysts is often dependent on the specific polyurethane system, including the type of polyol and isocyanate used, as well as processing conditions like temperature and moisture. atamanchemicals.com Achieving a direct 1:1 replacement for DBTDL with alternative catalysts is challenging, and formulators often need to conduct tests to determine the optimal catalyst and dosage for their specific formulations. borchers.com
Strategies to Minimize Environmental Impact of Dibutyltin Dilaurate Use
Beyond developing alternatives, strategies are also being implemented to minimize the environmental impact of DBTDL where its use continues. mofanpu.com
Post-Reaction Treatment for Residual this compound Removal
Information specifically detailing post-reaction treatment methods for the removal of residual this compound from products or waste streams is not extensively covered in the provided search results. However, general waste treatment methods for DBTDL involve disposal as hazardous waste, often through incineration in a chemical incinerator equipped with an afterburner and scrubber, in compliance with local regulations. txst.edulidorr.com Avoiding release to the environment, sewers, waterways, and ground is emphasized. lidorr.comfishersci.ateastharbourgroup.com
Implementation of Stringent Regulations for Use and Disposal
This compound is subject to regulatory scrutiny due to its toxicity and persistence in the environment. mofanpu.com Regulations govern its use and disposal to mitigate potential risks. mofanpu.com These regulations can include limitations on the use of dibutyltin compounds in certain applications. researchgate.netresearchgate.net Disposal of DBTDL and its containers must adhere to hazardous waste regulations and be carried out by licensed professional waste disposal services. txst.edulidorr.com Strict handling and storage procedures are also mandated to prevent release and exposure. txst.edueastharbourgroup.com
Advancements in Sustainable and Safer Catalytic Solutions for the Chemical Industry
The chemical industry is increasingly focusing on sustainable practices, leading to the exploration of eco-friendly alternatives to traditional catalysts like this compound borchers.comstraitsresearch.com. Regulatory pressures and concerns regarding the toxicity of organotin compounds are primary drivers for this transition github.comborchers.comresearchgate.netspecialchem.comatamanchemicals.comprostech.vn.
Research efforts are concentrated on identifying and developing alternative catalysts that can match or exceed the performance of DBTDL while presenting a reduced environmental and health impact borchers.comresearchgate.netspecialchem.comatamanchemicals.com. Various metal-based catalysts, including those based on bismuth, zinc, zirconium, titanium, iron, and copper, have emerged as compelling substitutes borchers.comresearchgate.netresearchgate.netresearchgate.net. Additionally, organic catalysts, such as nitrogen-centered Lewis bases (amines, guanidines, and amidines) and organic acids, are also being investigated researchgate.netresearchgate.net.
Studies have compared the catalytic activity of these alternatives to DBTDL in polyurethane synthesis. For instance, research indicates that while tin-based systems like DBTDL have been traditionally favored for their efficiency in certain reactions, alternative catalysts are showing promising results borchers.comresearchgate.net. Bismuth and zinc catalysts, for example, have demonstrated potential as alternatives in the synthesis of photocurable methacrylate (B99206) ester-urethanes, offering an improved environmental and safety profile researchgate.net. A comparative study replacing DBTDL with bismuth neodecanoate, bismuth tris(2-ethylhexanoate), and zinc (II) acetyloacetonate in a two-step synthesis monitored by infrared spectroscopy highlighted the viability of these less-toxic alternatives researchgate.net.
In the context of polyurethane reprocessing, zirconium-based catalysts like Zr(acac)4 and Zr(tmhd)4 have been identified as more sustainable options compared to DBTDL. Thermoset polyurethane foams containing these zirconium catalysts have exhibited stress relaxation times comparable to or faster than those catalyzed by DBTDL, indicating similar or improved reprocessing efficiency nsf.gov.
The development of non-tin catalysts for silane-terminated polymers used in adhesives and sealants is also an active area of research. These non-tin catalysts aim to catalyze the hydrolysis and condensation reactions necessary for curing, addressing regulatory concerns and performance requirements specialchem.comadhesivesmag.com. Some zinc/amine compounds have shown effectiveness as non-tin catalysts in these systems, providing mechanical properties and cure rates comparable to tin-based catalysts specialchem.comadhesivesmag.com.
Advancements in sustainable catalysis also extend to the development of catalysts for converting carbon dioxide into valuable products. Nanoscale tin catalysts supported by nanotextured carbon structures are being explored as sustainable electrocatalysts for converting CO2 into formate, a process with applications in the synthesis of polymers, pharmaceuticals, and adhesives nottingham.ac.uksciencevega.com.
The integration of green chemistry principles is playing a vital role in the development of these safer catalytic solutions, focusing on minimizing hazardous materials, reducing energy consumption, and decreasing waste generation tncintlchem.com. The goal is to develop non-toxic, non-polluting catalysts that are highly selective and efficient tncintlchem.com.
While challenges remain in achieving a complete one-to-one replacement for DBTDL across all its diverse applications, ongoing research and development are continuously narrowing the performance gap borchers.comtncintlchem.commdpi.com. The focus on sustainable and safer catalytic solutions is expected to continue shaping the future of the chemical industry, driving the adoption of alternatives to compounds like this compound github.comborchers.comallhdi.com.
Here is a table summarizing some alternative catalysts and their applications:
| Catalyst Type | Examples | Applications | Notes |
| Bismuth-based catalysts | Bismuth neodecanoate, Bismuth tris(2-ethylhexanoate) | Polyurethane synthesis, Coatings, Adhesives, Sealants | Less toxic than tin, good performance characteristics borchers.comresearchgate.net. |
| Zinc-based catalysts | Zinc (II) acetyloacetonate, Zinc/amine compounds | Polyurethane synthesis, Silane-terminated polymers | Reduced toxicity, comparable performance in certain applications borchers.comspecialchem.comresearchgate.netadhesivesmag.com. |
| Zirconium-based catalysts | Zr(acac)4, Zr(tmhd)4 | Polyurethane reprocessing | Comparable or faster stress relaxation times than DBTDL nsf.gov. |
| Iron-based catalysts | Fe(III)-based compounds, FeCl3 | Aliphatic thermoplastic polyurethanes | Potential alternatives to organotin compounds researchgate.netrsc.org. |
| Amine catalysts | DABCO, DMDEE, Guanidines | Polyurethane production (including bio-based) | Widely used, research on bio-based amine catalysts ongoing researchgate.nettncintlchem.com. |
| Nanoscale Tin catalysts | Tin microparticles on nanotextured carbon | CO2 conversion to formate | Sustainable electrocatalysts nottingham.ac.uksciencevega.com. |
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Mechanisms
Research into DBTDL's catalytic mechanisms continues to evolve, seeking a deeper understanding of its interactions at the molecular level. DBTDL is known to function as a Lewis acid, coordinating with electrophiles such as the carbonyl group in isocyanates to enhance the rate of reaction with nucleophiles like hydroxyl groups in polyols. ohans.compaint.orgresearchgate.net This Lewis acidity is considered a key aspect of its catalytic performance in reactions like urethane (B1682113) formation. ohans.comresearchgate.net
Studies suggest that the catalytic mechanisms for esterification and transesterification reactions in the presence of organotin complexes, including DBTDL, are quite similar to those in polyurethane production. rsc.org While the Lewis acid mechanism is commonly proposed for tin-catalyzed transesterification, involving coordination of the tin center to the ester, other possibilities exist, such as associative exchange mechanisms where the alcohol exchanges onto the tin compound before insertion of the carboxylic group. rsc.org Further research aims to refine these mechanistic propositions and understand the specific nuances of DBTDL's behavior in diverse reaction systems. rsc.org
Long-Term Stability and Biodegradability Studies of Dibutyltin (B87310) Dilaurate-Catalyzed Materials
Investigations into the long-term stability of materials catalyzed by DBTDL are crucial for assessing their durability and performance over time. While DBTDL itself lacks great stability at high temperatures and can undergo decomposition when heated, its influence on the stability of the resulting materials is a subject of ongoing study. nih.gov
Biodegradability of materials synthesized using DBTDL is another important area of research, particularly in the context of environmental sustainability. Studies have indicated that DBTDL does not meet the definition of a readily biodegradable substance. europa.euevonik.com However, research is exploring ways to improve the biodegradability of materials like UV-curable adhesives modified by polyurethane acrylate, where DBTDL is used as a catalyst. sigmaaldrich.comsigmaaldrich.com Future work is also focusing on assessing the biodegradability of new materials, such as photocurable soft materials synthesized using DBTDL. nih.gov
In Vivo Performance Assessment of Materials Synthesized Using Dibutyltin Dilaurate or its Alternatives
Assessing the in vivo performance of materials is critical, especially for those intended for biomedical or other applications involving biological contact. While the provided search results touch upon the toxicity of DBTDL itself, the in vivo performance specifically of materials synthesized using DBTDL or its alternatives is an area for future research. One study mentions that future work will focus on assessing the in vivo performance of photocurable soft materials synthesized using DBTDL, particularly for applications in soft tissue repair. nih.gov
Research is also actively exploring alternatives to organotin catalysts like DBTDL, such as bismuth-based or zinc-based catalysts, which have shown lower cytotoxicities in cell viability studies compared to tin(IV) catalysts. rsc.org The in vivo performance of materials synthesized with these less toxic alternatives is a logical extension of this research, aiming to develop materials with improved biocompatibility.
Enhancement of Functionality through Material Science Innovations
Material science innovations are being explored to enhance the functionality of materials where DBTDL plays a role, either as a catalyst or a component. This includes developing advanced materials with tailored properties. For instance, DBTDL has been used in the creation of waterproof and self-healing materials by planting carbon nanotubes onto supramolecular polymer matrices. sigmaaldrich.comsigmaaldrich.com
Another area of innovation involves the synthesis of photocurable difunctional monomers using DBTDL for the creation of soft materials with potential medical applications. nih.gov Enhancing the functionality of these materials through the incorporation of bioactive molecules or nanoparticles is a future research direction. nih.gov The use of DBTDL as a catalyst in synthesizing polymer electrolytes for lithium metal batteries also links to advancements in material science for energy storage applications. sigmaaldrich.com Furthermore, DBTDL has been utilized in the preparation of rigid polyimide foams, where its content can influence thermal stability and flame retardancy, demonstrating how catalyst concentration can tune material properties. researchgate.net
Continued Development of Predictive Models for Environmental and Health Risks
The continued development of predictive models for assessing the environmental and health risks associated with DBTDL is an important area of research. DBTDL has been identified as a chemical of concern due to its toxicity and persistence in the environment. mofanpu.combiorxiv.org Regulatory bodies and research initiatives are working on developing and utilizing predictive models to understand and assess the potential impacts of chemicals like DBTDL. habitablefuture.orgnih.gov
Efforts include compiling and assessing available exposure and toxicity data, and utilizing computational toxicology approaches and high-throughput screening methods to rank and prioritize chemicals. habitablefuture.orgnih.gov Predictive models, such as those within the EPA's ExpoCast project, are used to estimate exposure, although conservative assumptions are often made. nih.gov Research also focuses on understanding the effects of exposure to combinations of chemicals, including DBTDL, using methods like morphological profiling and multivariate data analysis to identify dose and combination-dependent effects. biorxiv.orgresearchgate.net The development of standardized tools and approaches for analyzing the relationships between chemical exposure and effects is crucial for improving risk assessment. researchgate.net
Integration of this compound Research with Green Chemistry Principles
Integrating DBTDL research with green chemistry principles is a significant focus for future development. This involves seeking more sustainable alternatives and processes. While DBTDL is an efficient catalyst, its toxicity and environmental impact have driven the search for greener substitutes. mofanpu.comatamanchemicals.comatamanchemicals.comborchers.com
Research is underway to develop tin-free analogues with comparable performance to DBTDL, such as those based on bismuth, zinc, or zirconium compounds. rsc.orgatamanchemicals.comatamanchemicals.comborchers.comacs.org These alternatives often offer reduced toxicity and favorable environmental profiles. atamanchemicals.comborchers.com The development of non-isocyanate polyurethanes (NIPUs) is another approach aligned with green chemistry, aiming to reduce or eliminate the use of hazardous isocyanates, which are typically catalyzed by compounds like DBTDL. mdpi.comrsc.org
Q & A
Q. What are the standard protocols for synthesizing and characterizing dibutyltin dilaurate (DBTDL) in laboratory settings?
- Methodological Answer : DBTDL synthesis typically involves transesterification or direct reaction of dibutyltin oxide with lauric acid. Characterization requires:
- Purity Analysis : Use HPLC or GC-MS to verify ≥99% purity (specified in industrial samples) .
- Structural Confirmation : FT-IR for Sn-O-C bonds (~1,020 cm⁻¹) and NMR (¹H, ¹³C, ¹¹⁹Sn) to confirm molecular structure .
- Physical Properties : Measure viscosity (35–55 cP at 25°C) and freezing point (15–20°C) to ensure consistency with literature .
- Documentation : Follow journal guidelines (e.g., Beilstein Journal) to report synthesis details in the main text or supplementary materials .
Q. How should researchers safely handle DBTDL in catalytic applications?
- Methodological Answer :
- Containment : Conduct all work in a designated fume hood to minimize inhalation risks .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to severe irritation potential .
- Emergency Preparedness : Train lab personnel to identify hazards (e.g., neurotoxicity ) and respond to spills with inert absorbents (e.g., vermiculite) .
- Waste Disposal : Treat DBTDL as hazardous waste (UN2788, Class 6.1) and consult institutional guidelines for chemical disposal .
Q. What is the mechanistic role of DBTDL in polyurethane and silicone vulcanization?
- Methodological Answer : DBTDL accelerates urethane formation by catalyzing the reaction between isocyanates and hydroxyl groups:
- Kinetic Studies : Use in situ FT-IR to monitor NCO consumption rates under varying temperatures (e.g., 25–80°C) .
- Catalytic Efficiency : Compare with alternatives (e.g., dibutyltin dioctanoate) via gelation time measurements .
- Side Reactions : Monitor allophanate or biuret formation at high catalyst concentrations using MALDI-TOF .
Advanced Research Questions
Q. How can researchers resolve contradictions in DBTDL toxicity data across in vitro and in vivo studies?
- Methodological Answer :
- Dose-Response Analysis : Conduct subchronic neurotoxicity studies in rats (e.g., 10–50 mg/kg doses) with comet assays to quantify DNA damage in cerebral cortex cells .
- Comparative Models : Use human neuronal cell lines (e.g., SH-SY5Y) to assess interspecies variability in toxicity thresholds .
- Confounding Factors : Control for solvent effects (e.g., DOS in DBTDL solutions) that may alter bioavailability .
Q. What advanced techniques optimize DBTDL-catalyzed reactions under non-standard conditions?
- Methodological Answer :
- High-Throughput Screening : Employ robotic platforms to test DBTDL efficacy in solvent-free or green solvent systems (e.g., scCO₂) .
- In Situ Characterization : Use Raman spectroscopy to monitor real-time reaction progress in opaque matrices (e.g., silicone elastomers) .
- Computational Modeling : Apply DFT calculations to predict catalytic activity in novel substrates (e.g., bio-based polyols) .
Q. How does DBTDL interact with environmental matrices, and what are its long-term ecotoxicological impacts?
- Methodological Answer :
- Fate Studies : Use LC-MS/MS to track DBTDL degradation products (e.g., monobutyltin species) in soil/water systems .
- Bioaccumulation Assays : Measure lipid-normalized concentrations in model organisms (e.g., Daphnia magna) .
- Microbial Toxicity : Assess inhibition of wastewater microbial communities via ATP luminescence assays .
Q. What statistical approaches validate DBTDL-related data in conflicting studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from neurotoxicity studies (e.g., DNA damage rates ) using random-effects models to account for heterogeneity .
- Sensitivity Analysis : Test robustness of catalytic efficiency claims by varying assumptions in kinetic models .
- Reprodubility Checks : Replicate key experiments (e.g., polyurethane curing) with independent labs to identify protocol discrepancies .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 631.56 g/mol | |
| Viscosity (25°C) | 35–55 cP | |
| Acute Toxicity (Rat LD50) | Not classified (chronic hazards) | |
| DNA Damage Rate (High Dose) | 79.7% (rat cortical cells) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
